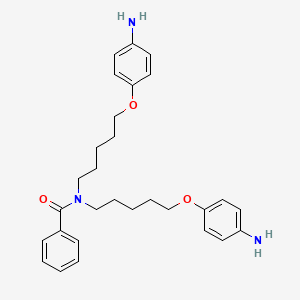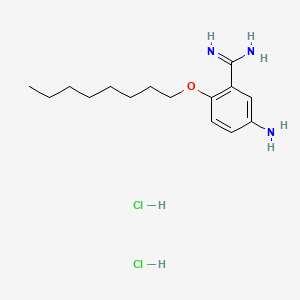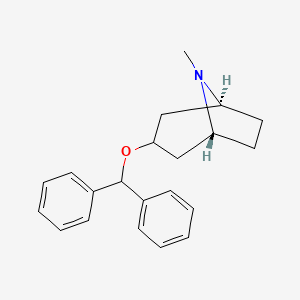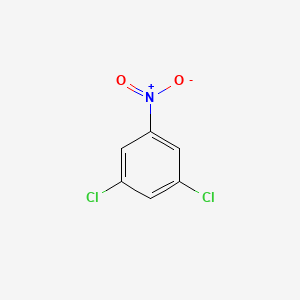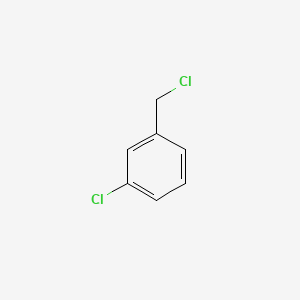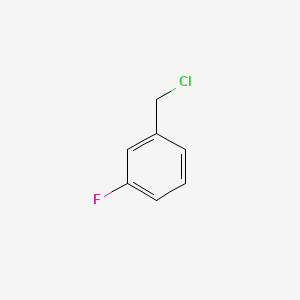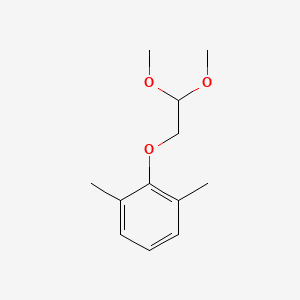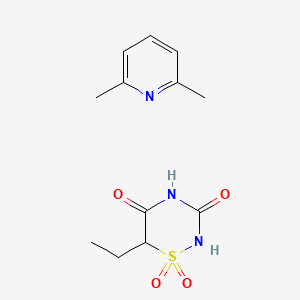
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine is a drug/therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry of Thiadiazine Derivatives
- Thiadiazine derivatives, including 2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, have been synthesized and utilized in various chemical studies. For instance, Ochoa and Stud (1978) reported on the syntheses of pyrimidine and purine analogs derived from 1,2,6‐thiadiazine 1,1‐dioxide, demonstrating the compound's relevance in creating complex chemical structures (Ochoa & Stud, 1978).
Catalytic Applications
- 1,2,4-Thiadiazine derivatives have been used as catalysts in chemical reactions. Khazaei et al. (2015) utilized a thiadiazine derivative as an efficient and homogeneous catalyst for synthesizing various pyran and phthalazine derivatives (Khazaei et al., 2015).
Drug Synthesis and Pharmaceutical Research
- These compounds have also found applications in the synthesis of potential pharmaceuticals. Gomha, Abdelrazek, and Abdulla (2015) explored the synthesis of thiadiazine derivatives for their potential as aromatase inhibitors, highlighting the pharmaceutical importance of these compounds (Gomha, Abdelrazek, & Abdulla, 2015).
Structural and Conformational Studies
- The study of the molecular structure and conformation of thiadiazine derivatives provides insights into their chemical behavior and potential applications. Alkorta et al. (1996) researched the hydrolysis reactions and conformational aspects of substituted thiadiazine dioxides (Alkorta et al., 1996).
Propiedades
Número CAS |
96434-10-5 |
|---|---|
Nombre del producto |
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine |
Fórmula molecular |
C12H17N3O4S |
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
2,6-dimethylpyridine;6-ethyl-1,1-dioxo-1,2,4-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C7H9N.C5H8N2O4S/c1-6-4-3-5-7(2)8-6;1-2-3-4(8)6-5(9)7-12(3,10)11/h3-5H,1-2H3;3H,2H2,1H3,(H2,6,7,8,9) |
Clave InChI |
GUHFOQSOYCKFEK-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)NC(=O)NS1(=O)=O.CC1=NC(=CC=C1)C |
SMILES canónico |
CCC1C(=O)NC(=O)NS1(=O)=O.CC1=NC(=CC=C1)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2H-1,2,4-Thiadiazine-3,5(4H,6H)-dione, 6-ethyl-, 1,1-dioxide compd with 2,6-lutidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




